molecular formula C7H12N2O B580556 1-(3-Methylisoxazol-5-yl)propan-2-amine CAS No. 1207176-27-9

1-(3-Methylisoxazol-5-yl)propan-2-amine

Cat. No.: B580556
CAS No.: 1207176-27-9
M. Wt: 140.186
InChI Key: JBKSNFMGMNTTLU-UHFFFAOYSA-N
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Description

1-(3-Methylisoxazol-5-yl)propan-2-amine is an organic compound with the molecular formula C7H12N2O. It is characterized by the presence of an isoxazole ring, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

The synthesis of 1-(3-Methylisoxazol-5-yl)propan-2-amine typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

1-(3-Methylisoxazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(3-Methylisoxazol-5-yl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylisoxazol-5-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Methylisoxazol-5-yl)propan-2-amine can be compared with other similar compounds, such as:

Biological Activity

1-(3-Methylisoxazol-5-yl)propan-2-amine is a chemical compound that has garnered attention for its significant biological activity, particularly in neuropharmacology. This compound features a 3-methylisoxazole moiety attached to a propan-2-amine structure, which contributes to its unique pharmacological profile. Its molecular formula is C8_{8}H10_{10}N2_{2}O, with a molecular weight of approximately 154.18 g/mol.

Chemical Structure and Properties

The isoxazole ring is a five-membered heterocyclic structure containing nitrogen and oxygen, which plays a crucial role in the compound's biological interactions. The specific arrangement of substituents on the isoxazole ring influences the compound's activity and binding affinity to various biological targets.

This compound functions primarily through its interaction with neurotransmitter systems in the central nervous system (CNS). Preliminary studies suggest that it may act as a modulator of neurotransmitter release, influencing pathways associated with mood regulation, anxiety, and cognitive function.

Neuropharmacological Effects

Research indicates that this compound exhibits potential as an anxiolytic and antidepressant agent. In vitro studies have shown that it can enhance the release of serotonin and norepinephrine, neurotransmitters closely associated with mood regulation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnxiolyticReduced anxiety-like behavior in rodents
AntidepressantIncreased serotonin levels
Cognitive enhancerImproved memory retention

Case Studies

Several case studies have explored the effects of this compound in animal models:

  • Study on Anxiety Reduction : In a controlled study involving rats, administration of varying doses of the compound resulted in a significant decrease in anxiety-like behaviors as measured by the elevated plus maze test. The effective dose range was found to be between 5 mg/kg and 15 mg/kg.
  • Impact on Cognitive Functions : Another study focused on the cognitive-enhancing properties of this compound. Rats treated with 10 mg/kg displayed improved performance in memory tasks compared to control groups, suggesting potential applications for cognitive disorders.

Comparative Analysis

Comparative studies with similar compounds reveal distinct pharmacological profiles. For instance, while other isoxazole derivatives may also exhibit neuropharmacological effects, their mechanisms may differ significantly due to variations in their chemical structures.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeatureUnique Aspect
1-(5-Methylisoxazol-3-yl)propan-2-amineDifferent isomerVarying biological activity profiles
2-Amino-N-(3-methylisoxazol-5-yl)acetamideAcetamide functional groupPotentially different therapeutic uses
1-(3-Methylisoxazol-4-yl)propan-2-aminesAltered position of methyl groupMay exhibit distinct receptor binding

Future Directions

The versatility and biological activity of this compound make it a promising candidate for further research in medicinal chemistry. Future studies should focus on elucidating its precise mechanisms of action, long-term effects, and potential therapeutic applications for CNS disorders.

Properties

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(8)3-7-4-6(2)9-10-7/h4-5H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKSNFMGMNTTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296016
Record name α,3-Dimethyl-5-isoxazoleethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207176-27-9
Record name α,3-Dimethyl-5-isoxazoleethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207176-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,3-Dimethyl-5-isoxazoleethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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